2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid is a synthetic derivative of 1,2-cyclomethylenedicarboxylic acid. [ [] ] It belongs to a novel class of non-amino acid angiotensin-converting enzyme (ACE) inhibitors. [ [] ] These compounds were designed as potential ACE inhibitors with the hypothesis that a monoamidic residue of a 1,2-cyclomethylenedicarboxylic acid could replace the acylproline moiety commonly found in ACE inhibitors. [ [] ]
2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid and its enantiomers are synthesized through a multi-step process involving the preparation of monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic acid. [ [] ] The side chain of these derivatives contains either a carboxylic, sulfhydrylic, or hydroxamic group. [ [] ] The most active compounds were found to be the hydroxamic acid derivatives. [ [] ] Alkylation of the amidic nitrogen with a methyl or ethyl group significantly increases the potency of these derivatives. [ [] ] Enantiomers of these hydroxamic acid derivatives are prepared using two distinct chiral synthetic pathways. [ [] ]
The molecular structure of 2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid comprises a cyclohexane ring with two substituents at the 1 and 2 positions: a carboxylic acid group and a substituted amide group. [ [] ] The amide group is further substituted with a 1-(3,4-dimethoxyphenyl)ethyl group. [ [] ] The specific configuration of the active enantiomers at the C-1 and C-2 positions of the cyclohexane ring is crucial for their ACE inhibitory activity. [ [] ]
2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid acts as a competitive inhibitor of ACE. [ [] ] It binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [ [] ] This inhibition leads to a decrease in blood pressure. [ [] ] Interestingly, the active enantiomers of these compounds have a different configuration at the terminal carboxylate (corresponding to C-1) compared to classical ACE inhibitors. [ [] ]
2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has been investigated for its potential as a novel ACE inhibitor. [ [] ] The compound, specifically its hydroxamic acid derivative, exhibits significant ACE inhibitory activity in vitro. [ [] ] Molecular modeling studies suggest that its structure effectively interacts with the ACE active site, supporting its potential as an antihypertensive agent. [ [] ]
Further research is needed to fully characterize the physical and chemical properties of 2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid. [ [] ] In vivo studies are necessary to evaluate its efficacy and safety as an antihypertensive agent. [ [] ] Exploring structure-activity relationships by modifying the cyclohexane ring or the side chain could lead to the development of even more potent and selective ACE inhibitors. [ [] ]
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: 11104-44-2